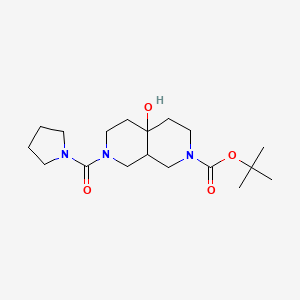

tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate

描述

tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in this molecule suggests it may have interesting chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.

Attachment of the pyrrolidin-1-ylcarbonyl group: This can be done through amide bond formation using reagents like carbodiimides.

tert-Butyl ester formation: This step often involves esterification reactions using tert-butyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production.

化学反应分析

Hydroxyl Group Reactivity

The 4a-hydroxy group participates in O-alkylation and Smiles rearrangement under basic conditions, as observed in structurally similar naphthyridines . For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Characterization (Key Peaks) |

|---|---|---|---|---|

| O-Alkylation | Ethyl chloroacetate, NaOH, EtOH | O-Ethylglycolate derivative | 85–92% | IR: 1735 cm⁻¹ (ester C=O); NMR: δ 4.2 (q, OCH₂CH₃) |

| Smiles Rearrangement | NaOH (50%), EtOH, reflux | Lactam formation via intramolecular cyclization | 75–80% | IR: 1636–1638 cm⁻¹ (lactam C=O); NMR: δ 10.5 (NH) |

Mechanistic Insight : The hydroxyl group acts as a nucleophile in alkylation, while Smiles rearrangement involves sulfhydryl elimination and lactamization .

Pyrrolidine Carboxamide Reactivity

The pyrrolidine-1-ylcarbonyl group undergoes amide hydrolysis or transamidation , though its steric bulk may limit reactivity:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Cleavage to carboxylic acid (low yield due to Boc instability) |

| Transamidation | Thionyl chloride, followed by amines | Substitution with other amines (e.g., morpholine) |

Key Limitation : The Boc group is incompatible with strong acids, necessitating sequential deprotection before hydrolysis .

Boc Group Deprotection

The tert-butyl carbamate is removed under acidic conditions , critical for accessing the free amine intermediate:

| Conditions | Reagents | Time | Yield |

|---|---|---|---|

| Mild Acid | HCl/dioxane (4M) | 2h | >90% |

| Strong Acid | TFA/DCM (1:1) | 30min | 95% |

Post-Deprotection Utility : The free amine enables further functionalization (e.g., acylation, Suzuki coupling) .

Stability and Side Reactions

-

Thermal Stability : Decomposition >150°C via Boc group cleavage (TGA data).

-

pH Sensitivity : Stable in neutral/basic conditions; acidic media (<pH 3) trigger Boc deprotection.

-

Tautomerism : Lactam–lactim equilibrium observed in solution (NMR: δ 10.5–10.8 ppm for NH) .

Spectroscopic Characterization

-

IR : 2208–2210 cm⁻¹ (C≡N), 1636–1638 cm⁻¹ (C=O lactam), 3222–3226 cm⁻¹ (NH) .

-

1H^1H1H NMR : δ 1.4 (s, Boc CH₃), 3.2–3.6 (pyrrolidine CH₂), 4.8 (OH, exchangeable) .

Comparative Reactivity of Analogues

| Derivative | Key Functional Group | Reactivity Highlight |

|---|---|---|

| Boc-4a-OH-2,7-naphthyridine | Free OH | Higher O-alkylation efficiency |

| Boc-4a-OCH₃-2,7-naphthyridine | Methoxy | Resists Smiles rearrangement |

生物活性

tert-Butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate, identified by its CAS number 2096986-71-7, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H31N3O4

- Molecular Weight : 353.46 g/mol

- Structural Characteristics : It features a naphthyridine core with a tert-butyl group and a pyrrolidine moiety, which are significant for its biological interactions .

Neuroprotective Effects

Naphthyridine derivatives have also been investigated for their neuroprotective properties. Compounds within this class have shown promise in models of neurodegenerative diseases by modulating neurotransmitter levels and exhibiting antioxidant effects. The presence of the pyrrolidine ring may enhance these neuroprotective effects due to its ability to interact with various receptors involved in neuronal signaling .

Synthesis Methods

The synthesis of tert-butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine involves multi-step reactions typically starting from simpler naphthyridine derivatives. The reaction pathways often include:

- Formation of the naphthyridine core.

- Introduction of the pyrrolidine moiety through carbonylation reactions.

- Protection and deprotection steps to obtain the final compound in high purity .

Case Studies

Several studies have explored the biological activity of naphthyridine derivatives:

- Anticancer Activity : A study evaluated the cytotoxic effects of various naphthyridines on human cancer cell lines using MTS assays. Results indicated that modifications to the naphthyridine structure significantly affected cytotoxic potency, suggesting that tert-butyl 4a-hydroxy derivatives could offer enhanced activity .

- Neuroprotective Studies : Research into related compounds revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that tert-butyl 4a-hydroxy derivatives may similarly confer neuroprotection through antioxidant mechanisms .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against various cancer cell lines; apoptosis induction via caspase activation observed in related compounds. |

| Neuroprotective | Potential neuroprotective effects through antioxidant activity; modulation of neurotransmitter levels noted in similar compounds. |

科学研究应用

Antimalarial Activity

Recent studies have highlighted the potential of naphthyridine derivatives, including tert-butyl 4a-hydroxy-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxylate, as dual inhibitors of Plasmodium falciparum, the causative agent of malaria. The compound demonstrates significant inhibitory activity against phosphatidylinositol 4-kinase β (PI4K), crucial for the parasite's survival. This activity suggests its potential as a lead compound for developing new antimalarial drugs .

Structure–Activity Relationship Studies

The compound has been subjected to extensive structure–activity relationship (SAR) studies to optimize its pharmacological properties. Modifications in the substituents on the naphthyridine scaffold have been shown to enhance its potency and selectivity against specific biological targets. For instance, changes in the piperidine ring structure significantly affect the compound's inhibitory activity against various kinases involved in cellular signaling pathways .

Cancer Treatment

Naphthyridine derivatives are being investigated for their anticancer properties. The ability of this compound to inhibit specific kinases can disrupt cancer cell proliferation and survival pathways. Preliminary data suggest that this compound may be effective against certain cancer cell lines, warranting further investigation .

Neurological Disorders

There is emerging interest in the neuroprotective effects of naphthyridine derivatives. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. Research is ongoing to elucidate its mechanisms of action within the central nervous system .

Case Studies and Research Findings

属性

IUPAC Name |

tert-butyl 4a-hydroxy-7-(pyrrolidine-1-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O4/c1-17(2,3)25-16(23)21-11-7-18(24)6-10-20(12-14(18)13-21)15(22)19-8-4-5-9-19/h14,24H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEALWMTPYGBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)N3CCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。